molecular formula C15H17N3O3 B4512752 N-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

N-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Cat. No.: B4512752
M. Wt: 287.31 g/mol
InChI Key: HVCDTPAWIXSYGJ-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a heterocyclic organic compound featuring a 3,5-dimethyloxazole core linked via an acetamide group to a 4-acetylamino-substituted phenyl ring. While specific data on its density, boiling point, or melting point are unavailable, its molecular formula (C₁₃H₁₅N₃O₂S) and weight (277.34 g/mol) suggest intermediate lipophilicity, which may influence solubility and bioavailability .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-9-14(10(2)21-18-9)8-15(20)17-13-6-4-12(5-7-13)16-11(3)19/h4-7H,8H2,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCDTPAWIXSYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves the following steps:

    Formation of the Acetamide Moiety: This can be achieved by acetylation of 4-aminophenyl compounds using acetic anhydride under acidic conditions.

    Oxazole Ring Formation: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as 3,5-dimethyl-1,2-oxazole.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Amino derivatives of the acetamide group.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Key Structural Features Biological/Physicochemical Notes References
N-[4-(Acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide C₁₃H₁₅N₃O₂S 3,5-Dimethyloxazole, acetylamino-phenyl, acetamide linker Potential for hydrogen bonding; moderate lipophilicity due to methyl groups and aromatic ring
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3,5-dimethyloxazol-4-yl)acetamide C₁₃H₁₅N₃O₂S Thiazole fused to cyclopentane, dimethyloxazole Increased rigidity from fused cyclopentane; possible enhanced metabolic stability
2-(3,5-Dimethyloxazol-4-yl)-N-[3-(methylsulfanyl)phenyl]acetamide C₁₄H₁₆N₂O₂S Methylsulfanyl-phenyl substituent Higher sulfur content may improve membrane permeability but reduce solubility
2-(3,5-Dimethyloxazol-4-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide C₁₄H₁₈N₄O₂ Pyrazole with oxane (tetrahydropyran) substituent Enhanced solubility due to oxane’s ether oxygen; potential for CNS targeting
N-{4-[(4E)-4-Benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide C₁₈H₁₅N₂O₃ Benzylidene-substituted dihydrooxazolone Conjugated system may enable UV absorption; dihydrooxazolone core could confer redox activity

Structural and Functional Insights

  • Oxadiazole-containing analogs (e.g., ) exhibit greater aromaticity, which may enhance thermal stability but reduce solubility.
  • Substituent Effects: The acetylamino group in the target compound provides hydrogen-bonding capability, whereas methylsulfanyl () or benzyloxy () groups in analogs increase hydrophobicity, affecting pharmacokinetics.
  • Biological Activity : Pyrazole-oxane hybrids () show promise in CNS applications due to improved blood-brain barrier penetration, while fused cyclopentane-thiazole derivatives () may resist enzymatic degradation.

Data Limitations

Critical gaps exist in experimental data (e.g., melting points, solubility, IC₅₀ values), limiting direct comparisons of efficacy or stability. Computational predictions (e.g., LogP, polar surface area) could supplement this analysis.

Biological Activity

N-[4-(Acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14_{14}H16_{16}N2_{2}O3_{3}
  • Molecular Weight : 256.29 g/mol

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies on related compounds have shown efficacy in animal models for seizures. The mechanism often involves modulation of neuronal voltage-sensitive sodium channels, which are crucial in the propagation of electrical signals in the nervous system .

The proposed mechanism of action for this compound includes:

  • Sodium Channel Modulation : Similar compounds have been shown to bind to sodium channels, inhibiting their activity and thus preventing the rapid firing of neurons associated with seizures.
  • Neuroprotective Effects : Some studies suggest that these compounds may also exert neuroprotective effects by reducing oxidative stress and inflammation in neural tissues.

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of related compounds. The following table summarizes key findings from these studies:

CompoundModelDose (mg/kg)EfficacyNotes
Compound AMES Seizures100EffectiveSignificant reduction in seizure duration
Compound BPTZ Seizures300ModerateDelayed onset but prolonged action
This compoundMES SeizuresTBDTBDFurther studies required

These findings indicate that while some derivatives show promise as anticonvulsants, further investigation is necessary to fully understand the efficacy and safety profile of this compound.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide, and how can reaction yields be optimized?

Methodological Answer:
Synthesis typically involves coupling the oxazole moiety to the acetamide backbone. Key steps include:

  • Oxazole ring formation : Cyclization of hydrazides or nitriles under dehydrating conditions (e.g., using POCl₃ or PPA) .
  • Acetamide linkage : Amide bond formation via carbodiimide coupling (e.g., EDC/HOBt) between 4-(acetylamino)aniline and the oxazole-acetic acid derivative .
  • Yield optimization : Adjust reaction temperature (60–80°C), use anhydrous solvents (DMF or DCM), and employ catalytic bases (e.g., DMAP) to enhance nucleophilicity .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the oxazole and acetamide groups. For example, the oxazole’s methyl groups resonate at δ 2.1–2.3 ppm in 1H^1H-NMR .
  • X-ray crystallography : Resolve the 3D conformation to verify steric effects of the 3,5-dimethyloxazole and acetamide orientation (e.g., C=O bond angles ~120°) .
  • Mass spectrometry : High-resolution ESI-MS can validate molecular weight (theoretical [M+H]⁺: 316.15 g/mol) .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Antimicrobial screening : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the oxazole’s role in ATP-mimetic interactions .

Advanced: How should structure-activity relationship (SAR) studies be designed to identify critical pharmacophoric elements?

Methodological Answer:

  • Variation of substituents : Synthesize analogs with modified oxazole methyl groups (e.g., 3-CH₃ vs. 5-CH₃) to assess steric effects on binding .
  • Bioisosteric replacement : Substitute the acetamide with sulfonamide or urea groups to evaluate hydrogen-bonding contributions .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with activity trends .

Advanced: What computational strategies can predict binding modes and selectivity for target proteins?

Methodological Answer:

  • Molecular docking : Simulate interactions with TRPA1 ion channels (oxazole’s role in antagonism) or kinase domains (PDB: 3J9A) .
  • MD simulations : Run 100-ns trajectories to assess stability of the acetamide-protein hydrogen bonds (e.g., with GROMACS) .
  • QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ values .

Advanced: How can solubility and stability challenges in biological assays be addressed?

Methodological Answer:

  • Solubility enhancement : Use co-solvents (DMSO:PBS ≤ 1% v/v) or formulate as cyclodextrin complexes .
  • pH stability testing : Conduct accelerated degradation studies (40°C, 75% RH) across pH 3–9 to identify labile sites (e.g., oxazole ring hydrolysis) .
  • Metabolic stability : Incubate with liver microsomes (human or rat) to assess CYP-mediated degradation .

Advanced: How to resolve contradictions in biological data across different studies?

Methodological Answer:

  • Standardize assays : Ensure consistent cell lines (e.g., ATCC-validated), serum concentrations, and incubation times .
  • Control for off-target effects : Use siRNA knockdowns or isoform-specific inhibitors (e.g., TRPA1 vs. TRPV1) .
  • Meta-analysis : Pool data from independent studies (e.g., PubChem BioAssay) to identify trends using ANOVA or Bayesian statistics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Reactant of Route 2
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N-[4-(acetylamino)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

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